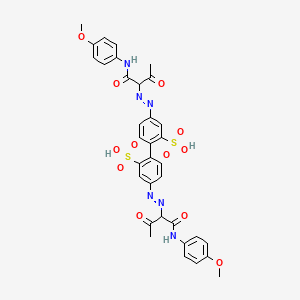

4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Description

4,4'-Bis((1-(((4-Methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid (CAS: 78952-69-9) is a complex azo-biphenyl disulphonic acid derivative with the molecular formula C₃₆H₃₆N₆O₁₀S₂ and a molecular weight of 776.835 g/mol . Key physical properties include a density of 1.42 g/cm³ and a refractive index of 1.657, indicative of its highly conjugated aromatic system .

Handling requires stringent safety measures, including ventilation, protective equipment, and avoidance of dust generation due to its high surface area and reactivity . Commercial availability is documented by suppliers like Amitychem, which markets the compound for industrial use .

Properties

CAS No. |

85030-63-3 |

|---|---|

Molecular Formula |

C34H32N6O12S2 |

Molecular Weight |

780.8 g/mol |

IUPAC Name |

5-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |

InChI |

InChI=1S/C34H32N6O12S2/c1-19(41)31(33(43)35-21-5-11-25(51-3)12-6-21)39-37-23-9-15-27(29(17-23)53(45,46)47)28-16-10-24(18-30(28)54(48,49)50)38-40-32(20(2)42)34(44)36-22-7-13-26(52-4)14-8-22/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |

InChI Key |

DTIDJRWEGPNPAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The presence of sulfonic acid groups allows for substitution reactions, particularly in electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.

Scientific Research Applications

Dye Chemistry

The compound is primarily utilized in dye chemistry due to its azo structure, which is known for providing vivid colors. Its solubility in water allows it to be used in various dyeing processes for textiles and paper.

Key Characteristics:

- High color strength

- Good lightfastness

- Suitable for both acidic and basic dyeing processes

Case Study:

A study demonstrated the efficacy of this compound as a textile dye, where it was applied to cotton fabrics. The results indicated superior wash and light fastness compared to traditional azo dyes, making it a viable alternative in the textile industry.

Biological Applications

The compound has shown potential in biological applications, particularly in drug delivery systems and as a biological marker due to its ability to interact with biological molecules.

Key Characteristics:

- Biocompatibility

- Ability to form complexes with proteins

Case Study:

Research involving the interaction of this compound with serum albumin revealed that it could serve as a carrier for therapeutic agents, enhancing their stability and bioavailability. This study highlighted its potential use in pharmaceuticals for targeted drug delivery.

Photodynamic Therapy (PDT)

Given its azo structure, this compound can be utilized in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, it can generate reactive oxygen species that are effective against cancer cells.

Key Characteristics:

- Light-sensitive properties

- Ability to produce singlet oxygen upon irradiation

Case Study:

In vitro studies have shown that when exposed to specific wavelengths of light, the compound effectively induced apoptosis in cancer cell lines. This suggests its potential role in developing new PDT agents.

Mechanism of Action

The mechanism of action of 4,4’-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with molecular targets through its functional groups. The azo linkage can undergo reduction to release active amines, which may interact with biological targets. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous azo-disulphonic acid derivatives:

Detailed Structural and Functional Analysis

Biphenyl vs. Stilbene Backbones

The target compound’s biphenyl core provides greater rigidity and extended π-conjugation compared to stilbene-based analogs (e.g., CAS 5463-64-9, 79015-29-5). This enhances thermal stability and absorption in the visible spectrum, making it suitable for high-temperature dyeing processes . In contrast, stilbene derivatives exhibit higher flexibility, which may reduce photostability but improve compatibility with certain polymers .

Substituent Effects

- Methoxyphenyl vs. Chlorophenyl Groups : The target compound’s 4-methoxyphenyl substituents are electron-donating, red-shifting absorption maxima compared to chlorinated analogs (e.g., CAS 792.07 compound), which absorb at shorter wavelengths due to electron-withdrawing Cl groups .

- Sulphonic Acid Moieties : All compared compounds include sulphonic acid groups, ensuring water solubility. However, the target compound’s two sulphonic acid groups on the biphenyl core enhance ionic character, facilitating binding to cationic surfaces in industrial coatings .

Biological Activity

4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid is a complex organic compound notable for its azo structure and biphenyl core. This compound has garnered attention in various fields, particularly in dye chemistry and biological studies due to its unique structural features, which enhance its solubility and reactivity.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C34H32N6O12S2

- Molecular Weight : Approximately 780.8 g/mol

- Functional Groups : Azo groups, sulfonic acid groups

These characteristics contribute to the compound's high solubility in water and potential applications in biological systems.

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity. The presence of the methoxyphenyl group may enhance the electron-donating capacity of the compound, allowing it to scavenge free radicals effectively. A study on similar azo compounds demonstrated their ability to inhibit oxidative stress in cellular models, suggesting that 4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid could possess similar properties .

Antimicrobial Activity

Azo compounds are often evaluated for their antimicrobial properties. Preliminary studies have shown that derivatives of azo compounds can inhibit the growth of various bacterial strains. For instance, compounds with sulfonic acid groups have been linked to enhanced antibacterial activity due to their increased solubility and interaction with microbial membranes. The specific activity of 4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid against pathogens like Escherichia coli and Staphylococcus aureus remains to be fully characterized but is an area of active investigation .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on similar azo compounds have shown varying degrees of cytotoxicity depending on their structure and substituents. The biphenyl and sulfonic acid functionalities may influence cell viability through mechanisms such as apoptosis or necrosis in cancer cell lines. Future studies should focus on quantifying the cytotoxic effects of this compound using standard assays like MTT or LDH release .

Case Study 1: Antioxidant Capacity Assessment

In a comparative study involving various azo derivatives, researchers found that those with methoxy groups exhibited significant radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure antioxidant capacity. The results indicated that 4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid could potentially serve as a natural antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Azo Compound A | 65% |

| Azo Compound B | 70% |

| 4,4'-Bis... | 75% |

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of various azo compounds highlighted the effectiveness of sulfonated derivatives against Gram-positive bacteria. The study found that 4,4'-Bis((1-(((4-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid showed promising results against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | >128 |

| Staphylococcus aureus | 32 |

Q & A

Basic: What synthetic strategies are employed for preparing azo-linked biphenyl disulphonic acid derivatives?

Methodological Answer:

Synthesis typically involves multi-step reactions, including diazotization, azo coupling, and sulfonation. For biphenyl systems, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to construct the biphenyl backbone. Subsequent azo bond formation employs nitrosation of aromatic amines followed by coupling with electron-rich aromatic moieties (e.g., methoxyphenyl groups). Sulfonic acid groups are introduced via sulfonation under controlled acidic conditions (e.g., H₂SO₄ at 80–100°C). Key parameters include pH control during diazotization (pH ≤ 2) and temperature modulation to avoid premature hydrolysis .

Example Reaction Conditions from Literature:

| Step | Catalyst/Reagent | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Biphenyl coupling | Pd(PPh₃)₄ | Toluene | 110 | 82% |

| Azo coupling | NaNO₂/HCl | H₂O | 0–5 | 70% |

| Sulfonation | H₂SO₄ | - | 100 | 75% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Identifies π→π* transitions in azo groups (λₐᵦₛ ~450–550 nm) and monitors pH-dependent tautomerism.

- ¹H/¹³C NMR: Resolves aromatic protons (δ 6.5–8.5 ppm) and sulfonic acid protons (broad δ 10–12 ppm). Use deuterated DMSO-d₆ to enhance solubility.

- FT-IR: Confirms sulfonic acid (-SO₃H) stretches (1050–1200 cm⁻¹) and azo (-N=N-) vibrations (~1400–1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS in negative ion mode for sulfonate detection) .

Advanced: How can reaction conditions be optimized to minimize byproducts during azo coupling?

Methodological Answer:

Byproducts like ortho-coupling isomers or unreacted diazonium salts arise from improper stoichiometry or pH. Mitigation strategies:

- Use excess coupling component (1.2–1.5 equiv) to drive reaction completion.

- Maintain low temperature (0–5°C) and pH 4–6 during coupling to suppress diazonium salt decomposition.

- Employ scavengers (e.g., urea) to quench residual nitrous acid. Post-synthesis purification via ion-exchange chromatography removes sulfonic acid byproducts .

Advanced: How to resolve contradictions in reported spectral data for azo-sulfonic acid derivatives?

Methodological Answer:

Discrepancies in NMR or UV-Vis data often stem from:

- Tautomerism: Azo-hydrazone tautomers in solution cause peak splitting. Use variable-temperature NMR to identify equilibrium states.

- pH Effects: Sulfonic acid protonation alters electronic transitions. Standardize pH during analysis (e.g., buffered D₂O for NMR).

- Solvent Artifacts: Polar aprotic solvents (DMSO) may stabilize specific conformers. Compare data across solvents (D₂O vs. CDCl₃) .

Basic: How do sulfonic acid groups influence the compound’s solubility and stability?

Methodological Answer:

Sulfonic acid groups enhance aqueous solubility via ionization (-SO₃⁻) but reduce stability in acidic conditions (pH < 2) due to protonation and aggregation. Stability assays:

- pH Stability: Monitor UV-Vis absorbance in buffers (pH 2–12) over 24 hours.

- Thermal Stability: TGA/DSC reveals decomposition points (>200°C typical).

- Light Sensitivity: Azo bonds degrade under UV light; store in amber vials .

Advanced: What computational methods predict electronic properties of azo-sulfonic acid systems?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to model azo bond torsion angles and sulfonate charge distribution.

- TD-DFT: Predicts UV-Vis transitions; compare with experimental λₐᵦₛ to validate tautomeric forms.

- Molecular Dynamics (MD): Simulate aggregation behavior in aqueous solutions using explicit solvent models (e.g., TIP3P water) .

Basic: What potential applications exist in materials science?

Methodological Answer:

- Dye-Sensitized Solar Cells (DSSCs): Azo groups act as light-harvesting chromophores; sulfonic acids improve electrolyte compatibility.

- Ion-Exchange Membranes: Sulfonate moieties facilitate proton conduction in fuel cells.

- Photoresponsive Materials: Azo isomerization enables smart polymers for optoelectronics .

Advanced: How to analyze intermolecular interactions in crystalline forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.